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Compound of Interest

Compound Name: 3-O-Methyl-D-glucopyranose

Cat. No.: B15543966

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-O-
Methyl-D-glucopyranose (C7H140s, Molar Mass: 194.18 g/mol ), a methylated derivative of D-
glucose. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, supplemented with detailed experimental protocols and a workflow for
spectroscopic analysis. This guide is intended to serve as a valuable resource for the
identification, characterization, and quality control of this compound in research and
development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of carbohydrates. In
solution, 3-O-Methyl-D-glucopyranose exists in equilibrium between its a and [3 anomeric
forms. This equilibrium can be studied by both *H and 3C NMR. At room temperature, the ratio
of a to 3 anomers is approximately 1:1.4.[1]

3C NMR Spectroscopy

The 13C NMR spectrum provides distinct signals for each carbon atom in the molecule, offering
a clear fingerprint for both the a and B anomers. The chemical shifts are influenced by the
stereochemistry at the anomeric center (C1) and the presence of the methyl group at the C3
position.
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Table 1: 13C NMR Chemical Shifts (ppm) for 3-O-Methyl-D-glucopyranose Anomers

Carbon Atom B-anomer (D20)[2] o-anomer (D20, Predicted)
C1 97.1 ~93.2
Cc2 75.2 ~72.9
C3 87.0 ~84.8
C4 71.1 ~70.8
C5 77.2 ~73.1
C6 62.1 ~61.9
O-CHs 61.1 ~61.0

Note: Predicted values for the
o-anomer are based on typical
glycosylation and methylation
effects observed in
carbohydrate NMR.[3]

'H NMR Spectroscopy

The *H NMR spectrum of 3-O-Methyl-D-glucopyranose is complex due to the significant
overlap of non-anomeric proton signals in the 3.0-4.0 ppm region.[4][5] The anomeric proton
(H1) is the most downfield-shifted ring proton and serves as a diagnostic signal to differentiate
between the a and [3 anomers. The methyl protons of the 3-O-methyl group typically appear as
a sharp singlet.

Table 2: tH NMR Chemical Shifts (6, ppm) and Coupling Constants (J, Hz) for 3-O-Methyl-D-
glucopyranose (Predicted)
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Proton Anomer

Chemical Shift
(Ppm)

Multiplicity

Coupling
Constants (Hz)

H1 a

J1,2=3.7

H1 B

J1,2=8.0

H2-H6 Both

O-CHs Both

Note: These are
expected values
based on
spectral data for
D-glucose and its
derivatives.[6][7]
The exact
chemical shifts
and coupling
constants can
vary with solvent
and temperature.
The coupling
constant of the
anomeric proton
is particularly
diagnostic: a
small value (~3-4
Hz) is
characteristic of
a cis (a)
relationship
between H1 and
H2, while a large
value (~8 Hz)
indicates a trans

(B) relationship.
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Experimental Protocol for NMR Spectroscopy

A standard protocol for the NMR analysis of monosaccharides like 3-O-Methyl-D-
glucopyranose is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of
deuterium oxide (D20). D20 is the preferred solvent for carbohydrate analysis as it does not
obscure the carbohydrate signals, although it leads to the exchange of hydroxyl protons.[8]

Internal Standard: Add a small amount of a suitable internal standard, such as DSS (2,2-
dimethyl-2-silapentane-5-sulfonate) or TSP (trimethylsilylpropanoic acid), for chemical shift
referencing (6 = 0.00 ppm).

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or
higher) at a constant temperature (e.g., 298 K).

1D Spectra: Record standard 1D *H and 3C{*H} (proton-decoupled) spectra. For 13C spectra,
a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

2D Spectra (for full assignment): To resolve signal overlap and unambiguously assign all
resonances, a suite of 2D NMR experiments is recommended.[4][5]

o

COSY (Correlation Spectroscopy): Identifies *H-1H spin-spin coupling networks, allowing
for the tracing of proton connectivity within each sugar ring.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded *H and 3C
nuclei, linking the proton assignments to their corresponding carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over two to three bonds, useful for confirming assignments and identifying
long-range connectivities.

o TOCSY (Total Correlation Spectroscopy): Reveals the entire spin system of a
monosaccharide residue, starting from a well-resolved proton signal like the anomeric
proton.[9]

Infrared (IR) Spectroscopy
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FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional
groups present in a molecule. The IR spectrum of 3-O-Methyl-D-glucopyranose is
characterized by absorptions corresponding to hydroxyl, C-H, and C-O bonds.

Table 3: Characteristic IR Absorption Bands for 3-O-Methyl-D-glucopyranose

Wavenumber . . . .
Vibration Type Intensity Description
(cm™)
Characteristic of the
multiple hydroxyl
) groups, broadened
3600 - 3200 O-H stretching Strong, Broad

due to extensive
hydrogen bonding.[10]
[11]

Includes stretches
from the pyranose ring
3000 - 2800 C-H stretching Medium C-H bonds and the
methyl group C-H
bonds.[11][12]

Vibrations from the
1470 - 1350 C-H bending Medium
CHz and CH groups.

This region is highly
characteristic for
carbohydrates,
) ) ) containing complex C-
"Fingerprint Region" / )
1200 - 950 ] Strong, Complex O and C-C stretching

C-O stretching o )
vibrations. It is often
referred to as the
"fingerprint region".

[13]

Experimental Protocol for FT-IR Spectroscopy (KBr
Pellet Method)
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The KBr pellet method is a common technique for analyzing solid samples.[14][15]

e Drying: Ensure both the sample and spectroscopy-grade potassium bromide (KBr) powder
are thoroughly dry, as water shows strong IR absorptions that can interfere with the
spectrum.[16][17] KBr can be dried in an oven and stored in a desiccator.

e Mixing: Weigh approximately 1-2 mg of the 3-O-Methyl-D-glucopyranose sample and 100-
200 mg of dry KBr powder.[14]

e Grinding: Grind the sample and KBr together in an agate mortar and pestle until a fine,
homogeneous powder is obtained. The particle size should be smaller than the wavelength
of the IR radiation to minimize scattering.[1]

o Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic
press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent
or translucent pellet.[17]

o Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-
IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm~1. A
background spectrum of a pure KBr pellet should also be recorded for correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule. Soft ionization techniques such as Electrospray lonization (ESI) are commonly
used for polar molecules like carbohydrates, often detecting them as adducts with cations like
sodium ([M+Na]*) or potassium ([M+K]*), or as protonated molecules ([M+H]*).[18]

e Molecular lon: For 3-O-Methyl-D-glucopyranose (C7H140s), the expected exact mass is
194.0790 g/mol . In ESI-MS, common adducts would be:

o [M+H]*: m/z 195.0863
o [M+Na]*: m/z 217.0682

o [M+K]*: m/z 233.0421
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Fragmentation Pattern

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation
(CID), provide structural information by breaking the parent ion into smaller fragments. For
monosaccharides, fragmentation typically involves neutral losses of water (H20, 18 Da) and
cross-ring cleavages.[18][19] The presence of the methyl group can influence the
fragmentation pathways compared to unsubstituted glucose.

Table 4: Expected Key Fragment lons in ESI-MS/MS of [M+H]*

Neutral Loss | Fragment

m/z Value (Expected) Description
Type
Dehydration is a common
177.0757 Loss of H20 o )
initial fragmentation step.
Fragmentation involving the
163.0601 Loss of CH20 (Formaldehyde) ]
exocyclic C6 carbon.
Cross-ring cleavage, a
133.0495 Loss of C2H402 _ _
diagnostic pathway for sugars.
115.0389 Loss of C2H402 and H20 Sequential fragmentation.

Note: The fragmentation of
carbohydrates is complex and
can yield numerous ions. The
values above represent
plausible high-abundance
fragments based on
established carbohydrate

fragmentation rules.[18][20]

Experimental Protocol for LC-ESI-MS

Liquid chromatography coupled with mass spectrometry is a powerful method for the analysis
of monosaccharides, often requiring derivatization to improve chromatographic retention and

ionization efficiency.
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o Sample Preparation (Derivatization): While direct analysis is possible, derivatization with a
reagent like 1-phenyl-3-methyl-5-pyrazolone (PMP) is common.[21][22]

o Dissolve a small amount of the sample (e.g., 50 pL of a 1 mg/mL solution) in an aqueous
methanolic solution.

o Add a solution of PMP in methanol and an ammonia solution to catalyze the reaction.
o Incubate the mixture (e.g., at 70°C for 60-90 minutes).
o After cooling, neutralize the reaction and prepare for injection.
o Chromatographic Separation (LC):
o Column: Use a reversed-phase column (e.g., C18).

o Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous
buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile.

o Flow Rate: A typical flow rate is between 0.3-0.5 mL/min.
o Mass Spectrometry Detection (MS):

o lonization: Use Electrospray lonization (ESI) in positive ion mode to detect [M+H]* or
[M+Na]* adducts.

o MS Parameters: Optimize key parameters such as capillary voltage, drying gas
temperature, and flow rate.

o Analysis Mode: Acquire full scan data to identify the parent ions. For structural
confirmation, perform tandem MS (MS/MS) by selecting the parent ion and subjecting it to
collision-induced dissociation (CID) to generate a fragment ion spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of a compound like 3-O-Methyl-D-glucopyranose.
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Spectroscopic Analysis Workflow for 3-O-Methyl-D-glucopyranose
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-O-Methyl-D-glucopyranose: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15543966#spectroscopic-data-nmr-ir-ms-of-3-0-
methyl-d-glucopyranose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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